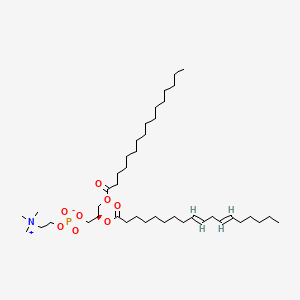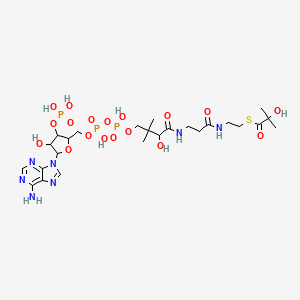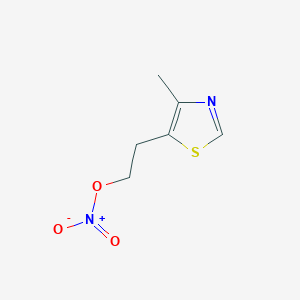
4,6-difluoropyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoropyrimidin-5-amine (DFP) is a heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. DFP has a unique structure, containing two nitrogen atoms and two fluorine atoms, which gives it a number of interesting properties that make it a useful tool for researchers and medical professionals. In
科学的研究の応用
4,6-difluoropyrimidin-5-amine has a number of potential applications in scientific research, including use as a fluorescent probe, an enzyme inhibitor, and a substrate for enzymatic reactions. 4,6-difluoropyrimidin-5-amine has been used as a fluorescent probe in a number of studies, due to its ability to absorb light and emit fluorescence. 4,6-difluoropyrimidin-5-amine has also been used as an enzyme inhibitor, as it has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and acetylcholinesterase. Finally, 4,6-difluoropyrimidin-5-amine has been used as a substrate for enzymatic reactions, as it has been shown to be a substrate for the enzyme tyrosinase.
作用機序
The mechanism of action of 4,6-difluoropyrimidin-5-amine depends on its application. For example, when used as a fluorescent probe, 4,6-difluoropyrimidin-5-amine absorbs light and emits fluorescence, which allows researchers to study the structure and dynamics of molecules. When used as an enzyme inhibitor, 4,6-difluoropyrimidin-5-amine binds to the active site of the enzyme, blocking its activity. Finally, when used as a substrate for enzymatic reactions, 4,6-difluoropyrimidin-5-amine is converted into a product by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-difluoropyrimidin-5-amine depend on its application. For example, when used as a fluorescent probe, 4,6-difluoropyrimidin-5-amine can provide researchers with valuable information about the structure and dynamics of molecules. When used as an enzyme inhibitor, 4,6-difluoropyrimidin-5-amine can inhibit the activity of certain enzymes, which can have a variety of effects on biochemical and physiological processes. Finally, when used as a substrate for enzymatic reactions, 4,6-difluoropyrimidin-5-amine can be converted into a product, which can have a variety of effects on biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using 4,6-difluoropyrimidin-5-amine in lab experiments include its low cost, its easy synthesis, and its ability to absorb light and emit fluorescence. Additionally, 4,6-difluoropyrimidin-5-amine has been shown to be a potent inhibitor of a number of enzymes, making it a useful tool for studying enzyme activity. The main limitation of using 4,6-difluoropyrimidin-5-amine in lab experiments is its lack of specificity, as it has been shown to inhibit a variety of enzymes, not just the one that is being studied.
将来の方向性
The potential future directions for 4,6-difluoropyrimidin-5-amine research include its use as a drug delivery system, its use in the development of new fluorescent probes, and its use in the development of new enzyme inhibitors. Additionally, researchers are exploring the use of 4,6-difluoropyrimidin-5-amine in the development of new therapeutic agents, as it has been shown to have a number of interesting properties that make it a promising candidate for drug development. Finally, researchers are exploring the use of 4,6-difluoropyrimidin-5-amine in the development of new diagnostic tools, as it has been shown to be a potent inhibitor of a number of enzymes.
合成法
4,6-difluoropyrimidin-5-amine can be synthesized via a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Suzuki coupling reaction. The Biginelli reaction is the most commonly used method for the synthesis of 4,6-difluoropyrimidin-5-amine. In this method, three different compounds, including an aldehyde, an acid, and a substituted urea, are reacted together in the presence of an acid catalyst to form 4,6-difluoropyrimidin-5-amine. The Knoevenagel condensation is another method for synthesizing 4,6-difluoropyrimidin-5-amine, which involves the reaction of an aldehyde, an acid, and a substituted urea, in the presence of a base catalyst. The Suzuki coupling reaction is a newer method for synthesizing 4,6-difluoropyrimidin-5-amine, which involves the reaction of a boronic acid, an aldehyde, and an amine in the presence of a palladium catalyst.
特性
IUPAC Name |
4,6-difluoropyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFILAXFJYHXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoropyrimidin-5-amine | |
CAS RN |
669-80-7 |
Source


|
| Record name | 4,6-difluoropyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)





![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)

